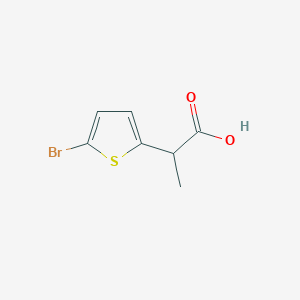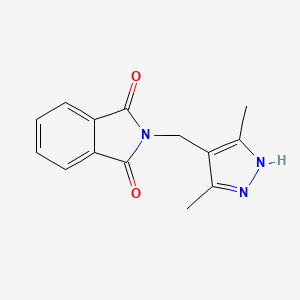
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is a chemical compound that belongs to the family of isoindoline-1,3-diones . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, they have shown potential capacity in the treatment of Alzheimer’s disease .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoindoline-1,3-dione core, which is a heterocyclic ring present in many synthetic compounds, natural products, and bioactive small molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the reaction of phthalic anhydride with various derivatives of aniline . Carrying out the reaction without heating leads to the formation of monoacylation products—phthalic acid amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully described in the available literature .科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally related to 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione. These compounds have been synthesized through various chemical reactions and characterized using techniques like FTIR, NMR, and X-ray diffraction. For instance, the study by Su-Qing Wang, F. Jian, and Huan-Qiang Liu prepared a compound via the reaction of N-(bromomethyl)phthalimide and 3,5-dimethylpyrazole, highlighting the importance of these compounds in understanding molecular interactions and stabilization through hydrogen-bonding and π-interactions (Wang, Jian, & Liu, 2008).
Corrosion Inhibition
A novel application area for derivatives of this compound is in the field of corrosion inhibition. R. Chadli et al. synthesized aza-pseudopeptides related to the compound of interest and tested them as corrosion inhibitors for mild steel in hydrochloric acid. These compounds showed efficient inhibition effects, which were studied using electrochemical impedance spectroscopy and Tafel polarization, suggesting their potential as protective agents against metal corrosion (Chadli et al., 2017).
Photophysical Properties and pH-Sensing Application
In another study, derivatives of the compound were synthesized to investigate their photophysical properties and applications as pH sensors. The derivatives showed solid-state fluorescence and positive solvatochromism, which could be tuned by molecular design. The pH-sensing capabilities of these compounds, due to their reversible protonation, open up avenues for developing novel colorimetric pH sensors and logic gates for specific applications, showcasing the versatility of these compounds beyond traditional applications (Yan et al., 2017).
Catalytic and Synthetic Applications
Compounds related to this compound have also found use in catalytic and synthetic chemistry. Nemat Shabani et al. reported the functionalization of Fe3O4/chloro-silane core-shell nanoparticles with 2-aminoisoindoline-1,3-dione for the synthesis of 4H-pyrans through a multicomponent reaction. This method highlights the potential of these compounds in facilitating green and efficient synthesis processes, offering environmental benefits and simplifying work-up procedures (Shabani et al., 2021).
将来の方向性
The future directions for the research on “2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” could include further investigation into its potential applications as an antipsychotic agent , as well as its potential capacity in the treatment of Alzheimer’s disease . Additionally, more research could be conducted to fully understand its mechanism of action and to fully describe its physical and chemical properties.
作用機序
Target of Action
Similar compounds, such as isoindoline-1,3-diones, have been found to interact with various biological targets, including the human dopamine receptor d2 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
Isoindoline-1,3-diones have been suggested to interact with their targets through various mechanisms . For instance, some isoindoline-1,3-diones have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Similar compounds have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-12(9(2)16-15-8)7-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCOOMQWXEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)
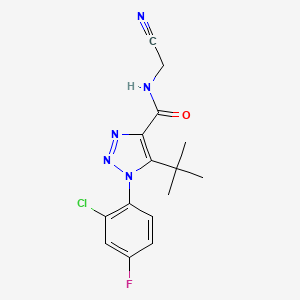
![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)
![3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one](/img/structure/B2836764.png)
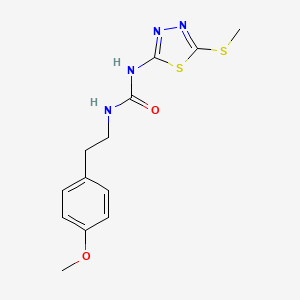
methanone](/img/structure/B2836766.png)
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2836767.png)
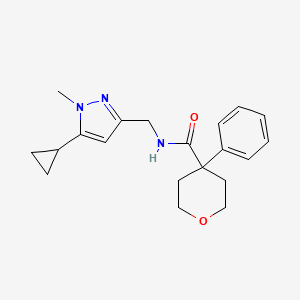

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)
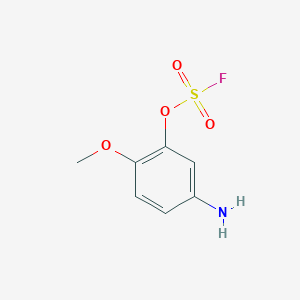
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)
![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)
